molecular formula C5H24N4O6P2 B12680773 Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94107-77-4

Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12680773
CAS No.: 94107-77-4
M. Wt: 298.22 g/mol
InChI Key: FGBZENWTEWQOOR-UHFFFAOYSA-N
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Description

Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H24N4O6P2. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of appropriate phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and continuous monitoring of pH levels. The final product is purified through crystallization and filtration techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have applications in different fields .

Scientific Research Applications

Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group binds to calcium ions, inhibiting the activity of enzymes involved in bone resorption. This makes it effective in treating conditions like osteoporosis .

Comparison with Similar Compounds

Similar Compounds

  • Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
  • Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Uniqueness

Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to its sodium counterparts .

Properties

CAS No.

94107-77-4

Molecular Formula

C5H24N4O6P2

Molecular Weight

298.22 g/mol

IUPAC Name

triazanium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate

InChI

InChI=1S/C5H15NO6P2.3H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);3*1H3

InChI Key

FGBZENWTEWQOOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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